molecular formula C27H27N3O2 B2392835 N-(3,4-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 932307-87-4

N-(3,4-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2392835
CAS No.: 932307-87-4
M. Wt: 425.532
InChI Key: WTBOHYDOIVMVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multi-step organic reactions. The starting materials often include aniline derivatives and quinoline precursors. The reaction conditions may involve:

    Condensation reactions: Combining aniline derivatives with quinoline precursors under acidic or basic conditions.

    Acylation reactions: Introducing the acetamide group through acylation using acyl chlorides or anhydrides.

    Catalysts: Use of catalysts such as Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For efficient large-scale production.

    Purification steps: Including recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline alcohols.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with DNA: Intercalating between DNA bases and disrupting replication.

    Modulate signaling pathways: Affecting cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one: A related compound with a methoxy group instead of a methyl group.

    2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide: A similar compound with a chloro substituent.

Uniqueness

N-(3,4-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is unique due to its specific substitution pattern on the quinoline core, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-18-9-11-21-15-22(16-28-23-7-5-4-6-8-23)27(32)30(25(21)13-18)17-26(31)29-24-12-10-19(2)20(3)14-24/h4-15,28H,16-17H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBOHYDOIVMVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)C)C)CNC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.